(2,6-Dichloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride
Overview
Description
(2,6-Dichloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride is a hydrazine derivative known for its unique chemical properties. It is often used in the synthesis of various organic compounds, particularly in the formation of pyrazolo[4,3-d]isoxazole derivatives . This compound is characterized by the presence of dichloro and trifluoromethyl groups attached to a phenyl ring, which significantly influences its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dichloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride typically involves the reaction of 2,6-dichloro-4-(trifluoromethyl)aniline with hydrazine hydrate. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions . The product is then purified through recrystallization or other appropriate methods to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
(2,6-Dichloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups (dichloro and trifluoromethyl) on the phenyl ring.
Condensation Reactions: It reacts with carbonyl compounds to form hydrazones and related derivatives.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic compounds, such as pyrazolo[4,3-d]isoxazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include ethyl acetoacetate, aldehydes, and ketones. The reactions are typically carried out under mild to moderate conditions, often in the presence of a catalyst or under reflux .
Major Products Formed
The major products formed from these reactions include hydrazones, pyrazoles, and other heterocyclic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
(2,6-Dichloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2,6-Dichloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride involves its interaction with various molecular targets. The presence of electron-withdrawing groups on the phenyl ring enhances its reactivity, allowing it to form stable complexes with target molecules. These interactions can disrupt biological pathways, leading to the compound’s observed biological activities .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-4-(trifluoromethyl)aniline: A precursor in the synthesis of (2,6-Dichloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride.
2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine: A closely related compound with similar chemical properties.
Uniqueness
This compound is unique due to its specific combination of dichloro and trifluoromethyl groups, which impart distinct reactivity and stability. This makes it a valuable intermediate in the synthesis of various organic compounds, particularly those with potential biological activities .
Properties
IUPAC Name |
[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F3N2.ClH/c8-4-1-3(7(10,11)12)2-5(9)6(4)14-13;/h1-2,14H,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGZPEGQLMBEDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)NN)Cl)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl3F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90519510 | |
Record name | [2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90519510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111788-75-1 | |
Record name | [2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90519510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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